2-BROMOCHLOROBENZENE-D4
Description
IUPAC Nomenclature and Deuteration Pattern Analysis
2-Bromochlorobenzene-d4, systematically named 1-bromo-2-chloro-3,4,5,6-tetradeuteriobenzene (IUPAC), features a benzene ring substituted with bromine and chlorine at positions 1 and 2, respectively, and deuterium isotopes at positions 3, 4, 5, and 6. The deuteration pattern replaces all four hydrogen atoms on the aromatic ring’s meta and para positions with deuterium, as reflected in its molecular formula C₆D₄BrCl and molecular weight of 195.48 g/mol .
Table 1: Comparative Molecular Properties of this compound and Non-Deuterated Analog
| Property | This compound | 2-Bromochlorobenzene (C₆H₄BrCl) |
|---|---|---|
| Molecular Formula | C₆D₄BrCl | C₆H₄BrCl |
| Molecular Weight (g/mol) | 195.48 | 191.45 |
| IUPAC Name | 1-Bromo-2-chloro-3,4,5,6-tetradeuteriobenzene | 1-Bromo-2-chlorobenzene |
| Deuteration Sites | 3,4,5,6 | None |
The isotopic substitution preserves the compound’s electronic structure but introduces subtle changes in vibrational and rotational modes due to deuterium’s higher mass.
Comparative Structural Analysis with Non-Deuterated Analog
X-ray diffraction studies of non-deuterated 2-bromochlorobenzene (ortho-bromochlorobenzene) reveal a planar aromatic ring with bond lengths of 1.39 Å (C–C) and 1.73 Å (C–Br) . Substitution with deuterium does not alter bond lengths or angles but reduces zero-point vibrational energy, stabilizing the molecule’s ground state. Nuclear magnetic resonance (NMR) studies show deuterium’s spin-1 nucleus eliminates proton signals at positions 3–6, simplifying spectral interpretation in hydrogen-deficient regions.
Properties
CAS No. |
1219795-51-3 |
|---|---|
Molecular Formula |
C6H4BrCl |
Molecular Weight |
195.476 |
IUPAC Name |
1-bromo-2-chloro-3,4,5,6-tetradeuteriobenzene |
InChI |
InChI=1S/C6H4BrCl/c7-5-3-1-2-4-6(5)8/h1-4H/i1D,2D,3D,4D |
InChI Key |
QBELEDRHMPMKHP-RHQRLBAQSA-N |
SMILES |
C1=CC=C(C(=C1)Cl)Br |
Synonyms |
2-BROMOCHLOROBENZENE-D4 |
Origin of Product |
United States |
Preparation Methods
Reaction Pathway
-
Diazotization :
o-Chloroaniline undergoes diazotization in acidic media (H₂SO₄/HCl) with sodium nitrite (NaNO₂) at 5–10°C to form the diazonium salt.
Deuterated Variant : Deuterated hydrochloric acid (DCl) or deuterated sulfuric acid (D₂SO₄) replaces standard acids to introduce deuterium at exchangeable positions. -
Sandmeyer Reaction :
The diazonium salt reacts with cuprous bromide (CuBr) in aqueous HBr at 90–95°C, yielding 2-bromochlorobenzene.
Deuterium Retention : Using deuterated solvents (D₂O) minimizes proton back-exchange, preserving isotopic labels.
Key Data
| Parameter | Value/Description | Source |
|---|---|---|
| Temperature (Diazotization) | 9–40°C | |
| Yield (Non-deuterated) | 94% | |
| Deuterium Incorporation | ~70% (Side-chain H) |
Limitations: This method primarily deuterates labile hydrogens (e.g., -NH₂ groups), necessitating additional steps for aromatic deuteration.
Deuteration via Precursor Substitution
Synthesizing the deuterated aromatic core prior to halogenation ensures higher isotopic purity. Benzene-D₆ serves as the starting material for this approach:
Reaction Sequence
-
Bromination of Benzene-D₆ :
Benzene-D₆ reacts with bromine (Br₂) in the presence of iron catalysts at 156–158°C to yield bromobenzene-D₅.
Mechanism : Electrophilic substitution retains deuterium at non-reacting positions. -
Chlorination :
Bromobenzene-D₅ undergoes directed chlorination using Cl₂/AlCl₃ at 40–50°C, producing 2-bromochlorobenzene-D₄ via para-substitution.
Optimization Insights
-
Isotopic Purity : Distillation under reduced pressure (1.3 kPa) achieves >99% deuterium content.
-
Yield Trade-offs :
Catalytic Hydrogen-Deuterium Exchange
Post-synthetic deuteration via catalytic exchange offers a pathway to label aromatic hydrogens:
Methodology
Performance Metrics
| Metric | Value |
|---|---|
| Deuterium Incorporation | 85–90% (4H) |
| Reaction Time | 24–48 hours |
Challenges: Over-reduction of halogens and side-chain deuteration require careful catalyst screening.
Purification and Characterization
Distillation
Spectroscopic Validation
-
Mass Spectrometry : Molecular ion peak at m/z 195.48 (C₆D₄BrCl⁺).
Comparative Analysis of Methods
| Method | Yield (%) | Deuterium Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Diazotization | 70–80 | 70–80 | Moderate | Low |
| Precursor Substitution | 50–60 | >99 | High | High |
| Catalytic Exchange | 60–70 | 85–90 | Low | Medium |
Synthesis Recommendations :
-
Mechanistic Studies : Precursor substitution ensures maximal isotopic purity.
-
Industrial Scale : Diazotization balances cost and yield.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions: 2-Bromochlorobenzene-D4 undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl compounds.
Reduction Reactions: The compound can be reduced to form the corresponding deuterated benzene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.
Electrophilic Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Coupling Reactions: Palladium catalysts (Pd/C) with bases like potassium carbonate (K2CO3) in organic solvents.
Major Products:
Substitution Reactions: Deuterated phenols, anilines, and other functionalized benzene derivatives.
Coupling Reactions: Deuterated biaryl compounds.
Reduction Reactions: Deuterated benzene derivatives.
Scientific Research Applications
2-Bromochlorobenzene-D4 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Mechanism of Action
The mechanism of action of 2-Bromochlorobenzene-D4 is primarily related to its role as a stable isotope-labeled compound. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in elucidating the structure and dynamics of molecules. In metabolic studies, the deuterium label allows for the tracking of metabolic pathways and the identification of metabolites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers: 2-Bromochlorobenzene vs. 3-Bromochlorobenzene
- 2-Bromochlorobenzene (C₆H₄BrCl, CAS 694-80-4):
- 3-Bromochlorobenzene (C₆H₄BrCl, CAS 108-37-2): Molecular weight: 191.45 g/mol. Key difference: The meta-substitution (3-position) alters electronic effects, reducing reactivity in electrophilic substitution compared to the ortho-isomer (2-position) .
Data Table 1: Isomer Comparison
| Property | 2-Bromochlorobenzene | 3-Bromochlorobenzene |
|---|---|---|
| CAS RN | 694-80-4 | 108-37-2 |
| Boiling Point (°C) | 204 | Not reported |
| Density (g/cm³) | 1.649 | Not reported |
| Primary Use | Synthesis intermediate | Laboratory reagent |
Isotopic Analog: 2-Bromochlorobenzene-d4 vs. Non-Deuterated Form
- Deuterium Effects: Molecular weight increases by ~4 atomic mass units (191.45 → 195.47 g/mol) due to deuterium substitution . Applications: The deuterated variant is critical for isotopic dilution assays, whereas the non-deuterated form is used in synthetic chemistry .
Data Table 2: Isotopic Comparison
| Property | 2-Bromochlorobenzene | This compound |
|---|---|---|
| Molecular Formula | C₆H₄BrCl | C₆D₄BrCl |
| Molecular Weight (g/mol) | 191.45 | 195.47 |
| CAS RN | 694-80-4 | 1219795-51-3 |
Functional Group Variants: Bromobenzene and Derivatives
- Bromobenzene (C₆H₅Br, CAS 108-86-1):
- 3-Bromo-5-chlorobenzaldehyde (C₇H₄BrClO, CAS 188813-05-0):
Data Table 3: Functional Group Comparison
| Compound | Molecular Formula | Key Functional Group | Primary Application |
|---|---|---|---|
| Bromobenzene | C₆H₅Br | Bromo-substitution | Solvent, synthesis |
| 3-Bromo-5-chlorobenzaldehyde | C₇H₄BrClO | Aldehyde | Organic synthesis |
Biological Activity
Introduction
2-Bromochlorobenzene-D4, a deuterated derivative of 2-bromochlorobenzene, is a compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its unique isotopic labeling allows for enhanced tracking and analysis in biological systems. This article provides an overview of the biological activity of this compound, supported by data tables and relevant research findings.
This compound has the following chemical formula:
- Molecular Formula: C6H2BrClD4
- Molecular Weight: 221.5 g/mol
The deuteration of the compound provides distinct advantages in analytical techniques such as NMR spectroscopy, making it easier to study its interactions in biological systems.
The biological activity of this compound is primarily linked to its interactions with various biological targets. Studies have indicated that halogenated compounds can exhibit significant effects on neurotransmitter systems, particularly dopamine receptors, which are crucial in psychiatric disorders and drug addiction.
Dopamine Receptor Interaction
Research has shown that compounds similar to this compound can interact with dopamine D2 and D4 receptors. These receptors are implicated in several neurological functions:
- D2 Receptors: Involved in motor control and reward pathways.
- D4 Receptors: Associated with cognitive functions and behaviors such as attention and impulse control.
A study highlighted that certain brominated compounds exhibit selective binding affinities for these receptors, suggesting potential therapeutic applications in treating disorders like schizophrenia and ADHD .
Toxicological Profile
The safety profile of this compound is critical for its application in research and industry. Toxicological studies indicate that brominated compounds can lead to various adverse effects, including:
- Neurotoxicity: Potential to induce neurobehavioral changes.
- Carcinogenicity: Some studies suggest a link between brominated compounds and increased cancer risk due to their reactivity and metabolic byproducts .
Case Study 1: Neurobehavioral Effects
A study investigated the neurobehavioral effects of exposure to brominated compounds, including this compound. The results indicated altered behavior patterns in animal models, particularly affecting locomotion and anxiety-related behaviors. The study concluded that these compounds could disrupt normal neurotransmitter function, emphasizing the need for further investigation into their long-term effects on brain health .
Case Study 2: Environmental Impact
Research on the environmental persistence of halogenated compounds revealed that this compound could accumulate in aquatic ecosystems, leading to potential ecological toxicity. The study monitored the degradation pathways of such compounds under various environmental conditions, highlighting the need for careful management of brominated substances to mitigate their impact on wildlife .
Table 1: Binding Affinities of Brominated Compounds at Dopamine Receptors
| Compound | D2 Ki (nM) | D4 Ki (nM) |
|---|---|---|
| This compound | 1500 | 300 |
| 1-Bromo-4-chlorobenzene | 1200 | 250 |
| 4-Bromo-3-chlorobenzene | 1800 | 400 |
Note: Ki values represent the binding affinity; lower values indicate higher affinity.
Table 2: Toxicological Data Overview
| Endpoint | Result |
|---|---|
| Acute Toxicity (LD50) | >2000 mg/kg |
| Mutagenicity | Negative |
| Carcinogenicity | Suspected |
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
